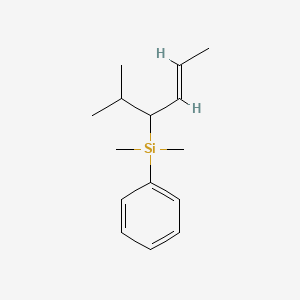
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a (e)-2-methylhex-4-en-3-yl group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane typically involves the hydrosilylation of alkenes with phenylsilane derivatives. One common method is the reaction of phenylsilane with (e)-2-methylhex-4-en-3-yl chloride in the presence of a platinum catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of platinum-based catalysts is common due to their high activity and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-hydrogen bond to silicon-alkyl bonds.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silicon-alkyl derivatives.
Substitution: Functionalized phenyl derivatives.
Applications De Recherche Scientifique
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent in organic synthesis to protect hydroxyl groups.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, including adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism by which Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane exerts its effects involves the formation of silicon-oxygen or silicon-carbon bonds. The silicon atom in the compound can form stable bonds with various functional groups, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as the protection of hydroxyl groups in organic synthesis or the modification of biomolecules in biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the (e)-2-methylhex-4-en-3-yl group.
Dimethylphenylsilane: Similar but without the (e)-2-methylhex-4-en-3-yl group.
Trimethylsilane: Contains three methyl groups instead of the phenyl and (e)-2-methylhex-4-en-3-yl groups.
Uniqueness
Dimethyl((e)-2-methylhex-4-en-3-yl)(phenyl)silane is unique due to the presence of the (e)-2-methylhex-4-en-3-yl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Formule moléculaire |
C15H24Si |
|---|---|
Poids moléculaire |
232.44 g/mol |
Nom IUPAC |
dimethyl-[(E)-2-methylhex-4-en-3-yl]-phenylsilane |
InChI |
InChI=1S/C15H24Si/c1-6-10-15(13(2)3)16(4,5)14-11-8-7-9-12-14/h6-13,15H,1-5H3/b10-6+ |
Clé InChI |
UVFGYCRUBJYRMD-UXBLZVDNSA-N |
SMILES isomérique |
C/C=C/C(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
SMILES canonique |
CC=CC(C(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


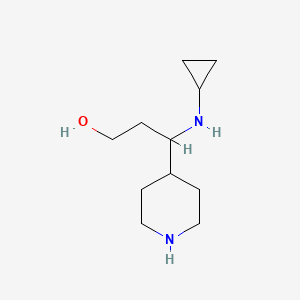

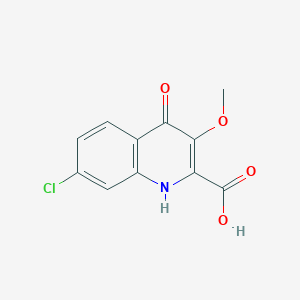

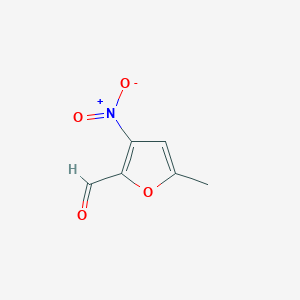



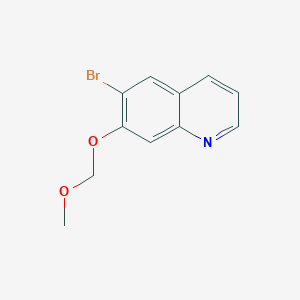
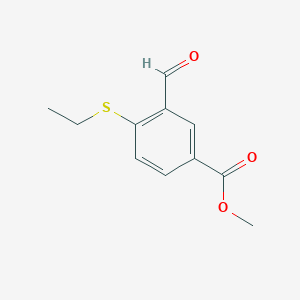
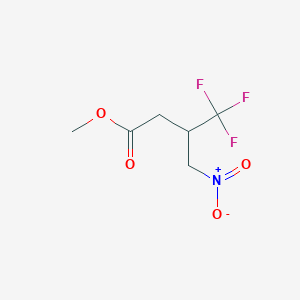


![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
